molecular formula C15H27BO3 B2442295 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2194544-56-2

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2442295
CAS No.: 2194544-56-2
M. Wt: 266.19
InChI Key: AIHUHMISUKXCMF-UHFFFAOYSA-N
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Description

2-((7-Oxaspiro[35]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spirocyclic structure

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHUHMISUKXCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2194544-56-2
Record name 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The boron center can also participate in unique chemical interactions, contributing to its reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    7-Oxaspiro[3.5]nonan-2-ylmethanol: A precursor in the synthesis of the target compound.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.

Biological Activity

The compound 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2194544-56-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H25BO3C_{15}H_{25}BO_3, with a molecular weight of approximately 266.19 g/mol. The structure features a spirocyclic framework that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, related compounds in the dioxaborolane family often utilize similar methodologies involving boron reagents and various organic solvents under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that compounds containing dioxaborolane structures exhibit antimicrobial properties. For instance, related 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
1S. aureus625–1250 µg/mL
4P. aeruginosa625 µg/mL
6C. albicansSignificant activity

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the unique structural features allow it to interact with specific biological targets such as enzymes or receptors. The presence of the dioxaborolane moiety may facilitate binding to these targets, potentially leading to inhibition of their activity.

Case Studies

  • Antifungal Activity : A study on structurally similar dioxolanes demonstrated excellent antifungal activity against Candida albicans, suggesting that compounds in this class may be effective in treating fungal infections .
  • Antibacterial Screening : Compounds derived from dioxaborolane frameworks have been tested against various bacterial strains, with results indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized using transition metal catalysts?

  • Methodology : Transition metal-catalyzed borylation is a common approach. For structurally similar dioxaborolanes, UiO-Co (a cobalt-based metal-organic framework catalyst) has been employed to achieve yields up to 83% under mild conditions (e.g., 0.2 mol% catalyst loading in toluene at room temperature) . Optimize reaction time and solvent polarity (e.g., DMSO or acetonitrile) to enhance spirocyclic boronate formation. Monitor progress via TLC or NMR.

Q. What purification techniques are effective for isolating this spirocyclic dioxaborolane?

  • Methodology : Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 to 10:1) is widely used for similar borolanes, achieving >95% purity . For thermally sensitive derivatives, low-temperature crystallization (e.g., in hexane at 0°C) can minimize decomposition.

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodology : Combine GC (for volatile impurities) and HPLC (for non-volatile residues) to verify purity. Confirm the spirocyclic structure via 11B^{11}\text{B} NMR (expected δ ~30 ppm for boronate esters) and 13C^{13}\text{C} NMR to resolve methyl groups (δ ~25 ppm) .

Advanced Research Questions

Q. What mechanistic role does the 7-oxaspiro[3.5]nonane moiety play in Suzuki-Miyaura cross-coupling reactions?

  • Analysis : The spirocyclic structure enhances steric protection of the boron center, reducing protodeboronation side reactions. Compare reactivity with non-spiro analogs (e.g., 4-methoxyphenyl-substituted dioxaborolanes) to evaluate electronic effects. Use DFT calculations to map steric hindrance and orbital alignment during transmetallation .

Q. How can researchers resolve contradictory data on borylation regioselectivity with this compound?

  • Case Study : Conflicting yields in aryl borylation (e.g., 26% vs. 85% in similar systems) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor electrophilic borylation, while non-polar solvents enhance steric control . Validate competing pathways via kinetic isotope effect (KIE) studies.

Q. What strategies mitigate low yields in photoredox-catalyzed applications of this dioxaborolane?

  • Methodology : Pair with redox-active photocatalysts (e.g., Ir(ppy)3_3) to stabilize boron-centered radicals. Optimize light wavelength (e.g., 450 nm for visible-light activation) and additive (e.g., LiClO4_4) to improve electron transfer . Compare with deboronative cyclization cascades for radical-polar crossover efficiency.

Key Research Challenges

  • Steric vs. Electronic Trade-offs : The spirocyclic group improves stability but may limit accessibility in bulky substrates. Use computational modeling (e.g., Molecular Dynamics) to predict steric clashes .
  • Contradictory Reactivity : Address discrepancies in catalytic efficiency by standardizing reaction conditions (e.g., moisture-free environments) and characterizing catalyst speciation via XAS or EXAFS .

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